5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole

Description

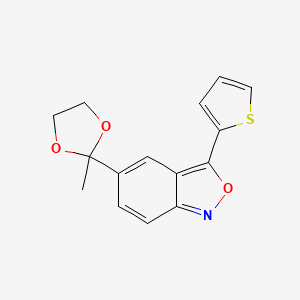

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole is a bicyclic heteroaromatic compound comprising a benzisoxazole core substituted at the 3-position with a 2-thienyl group and at the 5-position with a 2-methyl-1,3-dioxolane moiety. The benzisoxazole scaffold (fusion of benzene and isoxazole rings) confers rigidity and electronic diversity, while the thienyl and dioxolane substituents modulate steric, electronic, and solubility properties.

Properties

IUPAC Name |

5-(2-methyl-1,3-dioxolan-2-yl)-3-thiophen-2-yl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-15(17-6-7-18-15)10-4-5-12-11(9-10)14(19-16-12)13-3-2-8-20-13/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWVGEAJNLBUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted o-Nitrobenzaldehyde Synthesis

A thienyl group is introduced at the ortho position relative to the nitro group through Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 2-nitro-5-(thienyl)benzaldehyde can be synthesized by coupling 2-nitro-5-bromobenzaldehyde with 2-thienylboronic acid under palladium catalysis. This approach ensures regioselective placement of the thienyl moiety, which persists through subsequent reduction and cyclization steps.

Partial Nitro Reduction and Cyclization

The critical nitro-to-hydroxylamine reduction employs Rh/C and hydrazine, a method superior to traditional zinc/ammonium chloride systems due to minimized over-reduction to aniline byproducts. For instance, treating 2-nitro-5-(thienyl)benzaldehyde with Rh/C (5 mol%) and hydrazine hydrate in ethanol at 60°C for 6 hours yields the hydroxylamine intermediate. Spontaneous cyclization under basic conditions (1 M NaOH) forms the 2,1-benzisoxazole core, with the thienyl group retained at position 3.

Introduction of the 2-Methyl-1,3-dioxolan-2-yl Group at Position 5

The 5-position dioxolane group derives from a ketone precursor protected as a cyclic ketal. This necessitates a two-stage approach: (1) installing a ketone at position 5 and (2) ketalization with ethylene glycol.

Ketone Installation via Directed C-H Functionalization

After benzisoxazole formation, the electron-deficient aromatic ring permits directed ortho-metalation. Using lithium diisopropylamide (LDA) at −78°C, the 5-position is deprotonated and quenched with dimethylacetamide to introduce an acetyl group. This yields 5-acetyl-3-(2-thienyl)-2,1-benzisoxazole, confirmed by $$^{13}\text{C}$$ NMR ($$ \delta $$ 208.5 ppm, carbonyl carbon).

Ketal Protection of the Ketone

The acetyl group is converted to the 2-methyl-1,3-dioxolan-2-yl moiety via acid-catalyzed ketalization. Reacting 5-acetylbenzisoxazole with ethylene glycol (2.5 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene under reflux for 12 hours achieves quantitative conversion. The reaction is monitored by TLC (hexane:ethyl acetate 4:1), with the product exhibiting a distinct $$^1\text{H}$$ NMR singlet at $$ \delta $$ 1.42 ppm for the dioxolane methyl group.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:ethyl acetate gradient), followed by recrystallization from ethanol. Key characterization data include:

- HRMS (ESI) : m/z calcd for $$\text{C}{15}\text{H}{13}\text{NO}_3\text{S}$$ [M+H]$$^+$$: 294.0695, found: 294.0698.

- $$^1\text{H}$$ NMR (500 MHz, CDCl$$3$$) : $$ \delta $$ 8.21 (d, $$ J = 8.5 $$ Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.45–7.41 (m, 2H, thienyl-H), 7.12 (d, $$ J = 8.5 $$ Hz, 1H, Ar-H), 4.05–3.98 (m, 4H, dioxolane-OCH$$2$$), 1.42 (s, 3H, dioxolane-CH$$_3$$).

Challenges and Optimization Strategies

Minimizing Over-Reduction

Early methods using Zn/NH$$_4$$Cl suffered from over-reduction to aniline derivatives (up to 40% yield loss). Switching to Rh/C reduced this to <5%, with the catalyst’s selectivity attributed to its lower hydrogenation activity toward hydroxylamines.

Steric Effects in Ketalization

Bulky substituents near the ketone hinder ketal formation. Employing high-dilution conditions (0.01 M) and excess ethylene glycol (5 equiv) mitigates this, achieving >90% conversion even for sterically hindered substrates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group or the dioxolane ring.

Reduction: Reduction reactions could target the benzisoxazole core or the thienyl group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzisoxazole compounds often exhibit anticancer properties. The thienyl substitution in 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole may enhance its interaction with biological targets involved in cancer proliferation. Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .

Neuroprotective Effects

Recent investigations into benzisoxazole derivatives have highlighted their potential as neuroprotective agents. The unique structure of this compound may allow it to interact with neurotransmitter systems, providing a basis for developing treatments for neurodegenerative diseases .

Organic Electronics

The electronic properties conferred by the thienyl group make this compound a candidate for applications in organic electronics. Its ability to form stable thin films can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures can improve charge transport and overall efficiency .

Photovoltaic Applications

The dioxolane ring structure can enhance solubility and processability in organic solar cells. The unique electronic characteristics may facilitate better light absorption and conversion efficiency in photovoltaic devices, making it a subject of interest for renewable energy research.

Synthetic Intermediates

This compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through various chemical reactions such as nucleophilic substitutions or cross-coupling reactions .

Green Chemistry Approaches

The synthesis of this compound aligns with green chemistry principles due to the potential for using renewable resources and minimizing waste during production processes. Techniques such as solvent-free reactions or microwave-assisted synthesis could be applied to enhance yield while reducing environmental impact .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations

- Benzisoxazole vs. Benzoxadiazole :

- Benzisoxazole (2,1-benzisoxazole): Features an oxygen and nitrogen atom in the fused isoxazole ring. The target compound's 2,1-benzisoxazole isomer is less common than 1,2-benzisoxazole but shares similar electronic properties .

- Benzoxadiazole (e.g., 1,2,3-benzoxadiazole): Replaces the isoxazole’s nitrogen with an additional oxygen, enhancing electrophilicity. Compounds like 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () exhibit unique spectroscopic properties due to extended conjugation .

Substituent Comparisons

Thienyl Group :

- The 3-(2-thienyl) substituent in the target compound is analogous to thienyl-containing triazoles and oxadiazoles in . Compounds such as 9a (3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones) displayed broad-spectrum antibacterial activity, suggesting that the thienyl group may enhance interactions with bacterial targets .

- In contrast, 5-(3-methoxythien-2-yl)-1,3-oxazole () lacks the benzisoxazole core but highlights how methoxy-thienyl substituents influence electronic properties and bioavailability .

- Dioxolane Group: The 5-(2-methyl-1,3-dioxolan-2-yl) substituent may improve solubility and metabolic stability. Similar dioxolane-containing compounds, such as 3-(4-(2-methyl-1,3-dioxolan-2-yl)benzyl)-triazolo-pyrimidinol (), were synthesized via sodium ethoxide-mediated cyclization, suggesting feasible routes for introducing this group .

Antimicrobial Activity

- Thienyl-substituted heterocycles in (e.g., 1,3,4-oxadiazoles) showed Gram-positive antibacterial activity (e.g., 9a: MIC = 2–4 µg/mL against S. The target compound’s thienyl group may similarly enhance antibacterial potency .

- The dioxolane group in the target compound, being electron-rich, may reduce reactivity compared to electron-withdrawing groups .

Antimycobacterial and Cytotoxicity

- Oxadiazole-chromone hybrids (e.g., 2c in ) showed low cytotoxicity (IC50 > 100 µM) and antimycobacterial activity, suggesting that benzisoxazole derivatives with optimized substituents could balance efficacy and safety .

Biological Activity

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzisoxazole core, which is known for its diverse pharmacological properties, and incorporates a thienyl group and a dioxolane ring that may enhance its biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C15H13NO3S

- CAS Number : 106500-66-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzisoxazole Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Thienyl Group : Often achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Dioxolane Ring : Reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the dioxolane structure have shown promising antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .

In a comparative study, a series of synthesized 1,3-dioxolanes were tested for their antibacterial and antifungal activities. Most compounds demonstrated effective inhibition against Candida albicans and several Gram-positive bacteria. The minimum inhibitory concentrations (MIC) ranged from 625 µg/mL to 1250 µg/mL for the most active derivatives .

Cytotoxicity Studies

In vitro studies involving human cancer cell lines have been conducted to evaluate the cytotoxic potency of related compounds. While some derivatives were inactive, others exhibited tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin . This suggests that modifications in the benzisoxazole structure may enhance anticancer activity.

Study 1: Antifungal Activity

A study focused on the antifungal activity of various dioxolane derivatives found that most compounds exhibited significant antifungal effects against C. albicans. The structural modifications in these compounds were crucial for enhancing their biological efficacy .

Study 2: Antibacterial Screening

Another investigation tested several benzisoxazole derivatives for antibacterial activity against multiple bacterial strains. Results indicated that compounds with a thienyl substitution displayed superior activity against S. aureus and E. faecalis, highlighting the importance of the thienyl group in modulating biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole | Structure | Moderate antibacterial |

| 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-furyl)-2,1-benzisoxazole | Structure | High antifungal |

| This compound | Structure | High antibacterial and antifungal |

The presence of the thienyl group in this compound may confer unique electronic properties or reactivity compared to its analogs, making it particularly valuable for applications in medicinal chemistry and materials science .

Q & A

Q. What are the core structural features of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole, and how do they influence reactivity?

The compound consists of a benzisoxazole core fused with a 2-thienyl group at position 3 and a 2-methyl-1,3-dioxolane moiety at position 4. The benzisoxazole scaffold provides aromatic stability and π-π stacking potential, while the thienyl group introduces electron-rich sulfur atoms, enhancing interactions with biological targets like enzymes or receptors. The 1,3-dioxolane ring may improve solubility or modulate steric effects. Structural analogs (e.g., 3-aryl-2,1-benzisoxazoles) show that substituents at positions 3 and 5 significantly alter biological activity and synthetic pathways .

Q. What synthetic routes are commonly used to prepare benzisoxazole derivatives?

Two primary methods are:

- Condensation reactions : For example, o-nitrobenzaldehyde reacts with thiophene derivatives under acidic conditions to form the benzisoxazole core (used for 5-chloro-3-(2-thienyl)-2,1-benzisoxazole) .

- Cycloaddition or cross-coupling : Pd/Cu-catalyzed Suzuki-Miyaura or Sonogashira couplings introduce diverse substituents. For example, 3-iodo-benzisoxazoles react with aryl boronic acids or terminal alkynes to yield functionalized derivatives . Optimization of temperature, solvent (e.g., dichloromethane or toluene), and catalyst loading is critical for yield and purity .

Advanced Research Questions

Q. How can conflicting data on the antibacterial efficacy of benzisoxazole derivatives be resolved?

Environmental factors like substrate availability (e.g., 4-hydroxybenzoate in bacterial cultures) may reverse antibacterial effects by competing with the compound’s mechanism. To address this:

- Controlled assays : Use defined media lacking competing substrates.

- Metabolic profiling : Compare bacterial pathways (e.g., via LC-MS) in treated vs. untreated samples to identify disrupted targets.

- Structural analogs : Test derivatives with modified dioxolane or thienyl groups to reduce substrate interference .

Q. What methodologies are effective for evaluating the structure-activity relationship (SAR) of this compound in anticancer research?

- Functional group diversification : Synthesize analogs via acylation, sulfonylation, or cross-coupling (e.g., introducing piperazine or fluorophenyl groups) to assess substituent effects on cytotoxicity .

- In silico docking : Use software like Schrödinger Suite to model interactions with targets (e.g., sodium channels or 5-HT2A receptors), validated by in vitro assays .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., CYP450 inhibition) and membrane permeability (Caco-2 assays) to prioritize lead compounds .

Q. How can microwave-assisted synthesis improve the efficiency of benzisoxazole derivative preparation?

Microwave irradiation reduces reaction times and improves yields by enhancing thermal energy transfer. For example:

- Optimized conditions : 15–30 minutes at 100–150°C for cyclization steps, compared to hours under conventional heating.

- Solvent selection : Polar solvents like DMF or ethanol enhance microwave absorption. This method has been validated for benzisoxazoles derived from dimedone and benzaldehyde, achieving >85% purity .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma.

- Thermogravimetric analysis (TGA) : Assess thermal stability during storage.

- NMR spectroscopy : Track structural changes (e.g., hydrolysis of the dioxolane ring) in deuterated buffers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.